molecular formula C11H11N3O3S B2569724 methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate CAS No. 321574-07-6

methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B2569724
CAS No.: 321574-07-6
M. Wt: 265.29
InChI Key: GQRMNKDNPNTOMS-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Thiophene Ring Formation: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone), elemental sulfur, and a nitrile (such as cyanoacetic acid) in the presence of a base.

    Coupling of Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings. This can be achieved by reacting 3-methyl-1H-pyrazole-4-carboxylic acid with 2-aminothiophene-3-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole and thiophene rings can interact with various biological pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-{[(3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the combination of the pyrazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with specific biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 3-[(5-methyl-1H-pyrazole-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-6-7(5-12-14-6)10(15)13-8-3-4-18-9(8)11(16)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMNKDNPNTOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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